An In-depth Technical Guide to the Chemical Properties and Applications of Boc-3-(1-naphthyl)-L-alanine
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-3-(1-naphthyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental applications, and synthetic methodologies related to Boc-3-(1-naphthyl)-L-alanine. This valuable amino acid derivative serves as a critical building block in peptide synthesis and is instrumental in the development of novel therapeutics, particularly in the fields of oncology and neurology.[1][2]
Core Chemical Properties
Boc-3-(1-naphthyl)-L-alanine, systematically known as (S)-2-((tert-butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid, is a synthetic amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group enhances its stability and solubility in organic solvents, making it highly suitable for solid-phase peptide synthesis (SPPS).[1][2] The naphthyl group introduces a bulky, hydrophobic side chain, which can be pivotal for modulating the pharmacological properties of peptides.[2]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 55447-00-2 | [2] |
| Molecular Formula | C₁₈H₂₁NO₄ | [2] |
| Molecular Weight | 315.36 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Melting Point | 142 - 144 °C (for D-enantiomer) | [4] |
| Solubility | Soluble in DMSO, Chloroform | [5] |
| Storage Temperature | 0-8 °C | [2] |
Note: The melting point is reported for the D-enantiomer; the value for the L-enantiomer is expected to be similar but may not be identical.
Experimental Protocols
General Synthesis of N-Boc-Protected Amino Acids
The synthesis of Boc-3-(1-naphthyl)-L-alanine follows the general principle of protecting the amino group of the parent amino acid, 3-(1-naphthyl)-L-alanine. A common method involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Materials:
-
3-(1-naphthyl)-L-alanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Potassium hydrogen sulfate solution
-
Pentane or Hexane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Suspend 3-(1-naphthyl)-L-alanine in a mixture of water and an organic solvent like dioxane or THF.
-
Cool the mixture in an ice bath.
-
Add a base such as sodium hydroxide or triethylamine to the suspension.
-
Add di-tert-butyl dicarbonate, either neat or dissolved in a small amount of the organic solvent.
-
Stir the reaction mixture vigorously at a low temperature for about 30 minutes, then allow it to warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, perform an aqueous work-up. This typically involves extracting the reaction mixture with a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer with a mild acidic solution (e.g., potassium hydrogen sulfate) to remove any unreacted starting amine and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
The crude Boc-3-(1-naphthyl)-L-alanine can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexane.
Solid-Phase Peptide Synthesis (SPPS) using Boc-3-(1-naphthyl)-L-alanine
Boc-3-(1-naphthyl)-L-alanine is a key reagent in Boc-chemistry based solid-phase peptide synthesis.[1] The following is a generalized protocol for a single coupling cycle.
Materials:
-
Swollen peptide-resin with a free amino group
-
Boc-3-(1-naphthyl)-L-alanine
-
Coupling agent (e.g., HBTU, HOBt)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
50% Trifluoroacetic acid (TFA) in DCM for deprotection
-
Neutralization solution (e.g., 5% DIEA in DCM)
Procedure:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treating the resin with a solution of 50% TFA in DCM.[1] This is typically done for 15-30 minutes.[1]
-
Washing: The resin is then washed thoroughly with DCM and/or DMF to remove residual TFA and the cleaved Boc group.
-
Neutralization: The resulting ammonium salt on the resin is neutralized to the free amine using a solution of a hindered base, such as 5% DIEA in DCM.[6]
-
Washing: The resin is washed again with DCM and/or DMF to remove the excess base and its salt.
-
Coupling: Boc-3-(1-naphthyl)-L-alanine (2-4 equivalents) is pre-activated with a coupling agent like HBTU in the presence of DIEA in DMF.[1] This activated amino acid solution is then added to the neutralized peptide-resin.[1] The coupling reaction is allowed to proceed for 1-2 hours with agitation.[1]
-
Washing: Finally, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts, yielding the peptide elongated by one residue.
This cycle is repeated until the desired peptide sequence is assembled.
Boc Group Deprotection in Solution Phase
For solution-phase synthesis or final deprotection, the Boc group can be removed under acidic conditions.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) or Dioxane
-
Cold diethyl ether
Procedure using TFA:
-
Dissolve the Boc-protected compound in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA in vacuo.
-
The deprotected amine salt can be used as is or further purified.
Procedure using HCl in Dioxane:
-
Dissolve the Boc-protected peptide in a minimal amount of anhydrous dioxane.
-
Add 4M HCl in dioxane to the solution.
-
Stir the mixture at room temperature for approximately 30 minutes.[7]
-
Remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.[7]
-
Collect the precipitate by filtration and dry under vacuum.[7]
Visualizations
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: Workflow for a single cycle in Boc solid-phase peptide synthesis.
General Workflow for Boc Protection of an Amino Acid
Caption: A logical workflow for the synthesis of a Boc-protected amino acid.
Applications in Research and Drug Development
Boc-3-(1-naphthyl)-L-alanine is a versatile tool in medicinal chemistry and drug discovery. The incorporation of the bulky and hydrophobic naphthylalanine residue into peptide sequences can significantly influence their secondary structure, receptor binding affinity, and metabolic stability.[2][8]
-
Peptide Synthesis: It serves as a fundamental building block for creating synthetic peptides with tailored biological activities.[2] The stability conferred by the Boc group facilitates efficient and high-yield peptide assembly.[2]
-
Drug Development: This compound is crucial in the development of novel therapeutics, especially those targeting specific receptors in areas like oncology and neurology.[2] Peptides containing naphthylalanine are being investigated for their potential as enzyme inhibitors and receptor antagonists.
-
Bioconjugation: Boc-3-(1-naphthyl)-L-alanine can be incorporated into peptides that are subsequently used in bioconjugation processes. This allows for the attachment of peptides to other molecules, such as imaging agents or drug delivery systems, to enhance targeting and efficacy.[2]
-
Structural Biology: The unique steric and electronic properties of the naphthyl group make it a valuable probe for studying protein-protein interactions and peptide conformation.[2][8] It is often used as a replacement for tryptophan to investigate the role of aromatic interactions in peptide and protein structure and function.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chemimpex.com [chemimpex.com]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Aromatic interactions with naphthylalanine in a β-hairpin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
